molecular formula C23H15BrO5 B12218854 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12218854
M. Wt: 451.3 g/mol
InChI Key: YLOWIEZWDWFRSP-YVNNLAQVSA-N
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Description

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes a benzodioxole moiety, a bromobenzyl group, and a benzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Benzofuranone Core Construction: The benzofuranone core is synthesized via intramolecular cyclization reactions, often involving palladium-catalyzed coupling reactions.

    Introduction of the Bromobenzyl Group: This step involves the substitution reaction where a bromobenzyl halide reacts with the benzofuranone intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuranone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuranone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways, offering potential therapeutic benefits.

Industry

In the industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets could include proteins or nucleic acids, and the pathways involved might include inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one lies in its combination of a benzodioxole moiety, a bromobenzyl group, and a benzofuranone core, which together confer unique chemical and biological properties not found in the similar compounds listed above.

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H19BrO5
  • Molecular Weight : 421.28 g/mol
  • CAS Number : 899386-38-0

Biological Activity Overview

Research indicates that compounds within the benzofuran class exhibit a range of biological activities, including:

  • Anticancer Activity : Benzofuran derivatives have shown promise as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Several studies have reported antimicrobial effects against various pathogens.
  • Enzyme Inhibition : Compounds like this one have been evaluated for their ability to inhibit specific enzymes, which can be critical in the treatment of diseases such as cancer and metabolic disorders.

Anticancer Activity

A study investigated a series of benzofuran derivatives for their anticancer properties. The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For example:

CompoundCell LineIC50 (µM)
This compoundMCF-75.12
Other DerivativeMCF-77.45

This data suggests that the compound may serve as a lead structure for further development in cancer therapeutics .

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound has potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of alkaline phosphatase (AP), with studies showing an IC50 value lower than standard inhibitors .
  • Induction of Apoptosis : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Cancer Cell Lines : A comprehensive evaluation of its effects on different cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner.
    • : The compound's structural features contribute to its ability to interact with cellular targets effectively.
  • Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound could inhibit biofilm formation by pathogenic bacteria, suggesting potential applications in treating infections.
    • : Its ability to disrupt biofilm integrity may enhance its effectiveness against chronic infections.

Properties

Molecular Formula

C23H15BrO5

Molecular Weight

451.3 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C23H15BrO5/c24-16-4-1-14(2-5-16)12-26-17-6-7-18-20(11-17)29-22(23(18)25)10-15-3-8-19-21(9-15)28-13-27-19/h1-11H,12-13H2/b22-10-

InChI Key

YLOWIEZWDWFRSP-YVNNLAQVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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